6-(Tert-butoxy)picolinic acid

Übersicht

Beschreibung

6-(Tert-butoxy)picolinic acid is a chemical compound that is related to picolinic acid derivatives. While the specific compound is not directly discussed in the provided papers, the papers do mention related compounds and their properties, which can give us insight into the chemical behavior and characteristics that this compound might exhibit. For instance, picolinic acid derivatives are known to interact with metal ions and can act as sensitizers in photophysical processes .

Synthesis Analysis

The synthesis of related compounds, such as 6-phosphoryl picolinic acid derivatives, involves specific reactions that could be adapted for the synthesis of this compound. For example, the synthesis of 6-phosphoryl picolinic acid derivatives is achieved through a series of reactions that result in the introduction of phosphoryl groups into the picolinic acid framework . Similarly, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involves condensation and cyclodehydration reactions, which could be relevant for synthesizing the tert-butoxy derivative of picolinic acid .

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the potential structure of this compound. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid reveals aromatic stacking interactions and hydrogen bonding, which are important factors in the stability of the compound in the solid state . These structural features could also be important in the molecular structure analysis of this compound.

Chemical Reactions Analysis

The chemical reactions of picolinic acid derivatives can vary depending on the substituents attached to the picolinic acid core. For example, the intramolecular charge transfer (ICT) and dual fluorescence observed in the planarized aminobenzonitrile derivative NTC6 indicate that the electronic properties of the substituents can significantly influence the chemical behavior of the molecule . This suggests that the tert-butoxy group in this compound could also affect its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure and substituents. The solvatochromic measurements and dipole moments of compounds like NTC6 provide information about their solubility and electronic properties . Similarly, the photophysical measurements and quantum yields of the 6-phosphoryl picolinic acid derivatives give insights into their luminescence and potential applications in sensing and imaging . These properties are crucial for understanding the behavior of this compound in various environments and applications.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Measurement

Picolinic acid derivatives have been utilized in analytical methods for determining antioxidant activity. The importance of antioxidants in various fields, from food engineering to medicine, has led to the development of numerous tests to measure antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests rely on chemical reactions, including those involving picolinic acid derivatives, to assess the antioxidant capacity of complex samples. These methods are critical for clarifying the mechanisms and kinetics of antioxidant processes in different materials (Munteanu & Apetrei, 2021).

Environmental Pollution Remediation

Picolinic acid and its derivatives have been explored for their potential in environmental pollution remediation, particularly in the degradation or transformation of organic pollutants in wastewater. The enzymatic approach using laccases and redox mediators, including picolinic acid derivatives, has shown promise in degrading recalcitrant compounds in industrial effluents. This enzymatic system enhances the efficiency of degradation and broadens the range of substrates that can be treated, offering a green and efficient solution to environmental pollution (Husain & Husain, 2007).

Metal Absorption in Biology

The absorption of metals, such as zinc, involves complex biochemical processes in which picolinic acid plays a crucial role. In the pancreas, the metabolism of tryptophan produces picolinic acid, which then forms complexes with zinc, facilitating its absorption in the intestine. This process underscores the importance of picolinic acid in the biochemistry of metal absorption and highlights the potential of derivatives like 6-(Tert-butoxy)picolinic acid in studies related to nutrition and metabolic disorders (Evans, 2009).

Wirkmechanismus

Target of Action

Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function

Biochemical Pathways

Picolinic acid has been shown to affect pathways related tozinc transport . It’s also been reported to have antiviral activity, suggesting it may impact pathways related to viral replication .

Result of Action

Picolinic acid has been shown to haveantiviral activity in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Biochemische Analyse

Biochemical Properties

6-(Tert-butoxy)picolinic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to act as a chelating agent, binding to metal ions such as zinc, manganese, and copper. This binding can influence the activity of metalloenzymes and other metal-dependent proteins. For example, this compound can inhibit the activity of zinc finger proteins by disrupting their zinc-binding sites, leading to changes in their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This antiviral activity can impact cell function by preventing viral replication and spread. Additionally, this compound can modulate immune responses by affecting the activity of zinc-dependent enzymes and proteins involved in immune signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to metal ions, such as zinc, and disrupts the function of metal-dependent proteins. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. For example, this compound can inhibit the activity of zinc finger proteins by altering their zinc-binding sites, which affects their ability to regulate gene expression . Additionally, this compound can interfere with viral entry by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound exhibits broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . The compound’s stability and effectiveness can vary depending on the experimental conditions and the duration of exposure. Long-term studies are needed to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits antiviral activity in preclinical animal models, such as the murine BALB/c model and the Syrian golden hamster model . The dosage of this compound can influence its effectiveness and potential toxicity. Higher doses may lead to adverse effects, while lower doses may be less effective in inhibiting viral replication. It is important to determine the optimal dosage for therapeutic applications to minimize toxicity and maximize efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of tryptophan and other aromatic compounds. It is a metabolite of tryptophan through the kynurenine pathway . The compound can be further metabolized by microorganisms, such as Alcaligenes faecalis, which utilize this compound as a carbon and nitrogen source for growth . The metabolic pathways of this compound involve its conversion into intermediates such as 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid, which are further degraded by specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its chelating properties allow it to bind to metal ions and form complexes that can be transported within cells . The distribution of this compound can influence its localization and accumulation in specific tissues, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.

Eigenschaften

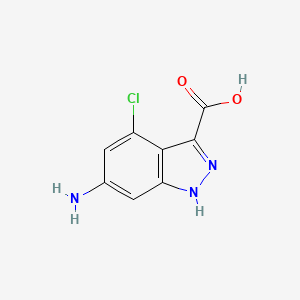

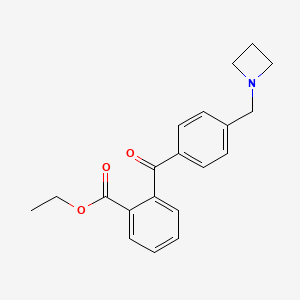

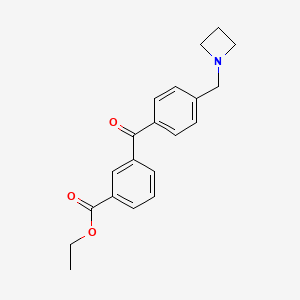

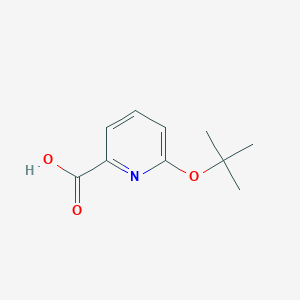

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQBBBFIVUMNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628869 | |

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

717105-06-1 | |

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.